molecular formula C23H22Cl2N2O3S B5006840 N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B5006840
Poids moléculaire: 477.4 g/mol
Clé InChI: XLDCHOFYDLUVII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been shown to have neuroprotective effects. In

Applications De Recherche Scientifique

N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including stroke, traumatic brain injury, and epilepsy. It has been shown to have neuroprotective effects by blocking the glycine site of NMDA receptors, which can prevent the influx of calcium ions and the subsequent excitotoxicity that can lead to neuronal damage. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Mécanisme D'action

N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine site NMDA receptor antagonist, which means that it binds to the glycine site of the receptor and prevents the binding of glycine. This results in a decrease in the opening of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This can prevent the excitotoxicity that can lead to neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, including TNF-α and IL-1β, and can also reduce the activation of microglia and astrocytes. This compound has also been shown to reduce the expression of pro-apoptotic proteins and increase the expression of anti-apoptotic proteins. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.

Orientations Futures

There are several future directions for research on N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of traumatic brain injury, which is a major cause of morbidity and mortality worldwide. This compound has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential clinical applications. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which are characterized by neuronal damage and inflammation.

Méthodes De Synthèse

The synthesis of N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with 2-phenylethylamine to form N~1~-(2-phenylethyl)-2,4-dichlorobenzylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-2,4-dichlorobenzylamine. Finally, this compound is reacted with glycine to form the final product, this compound.

Propriétés

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c24-20-12-11-19(22(25)15-20)16-27(31(29,30)21-9-5-2-6-10-21)17-23(28)26-14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCHOFYDLUVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.